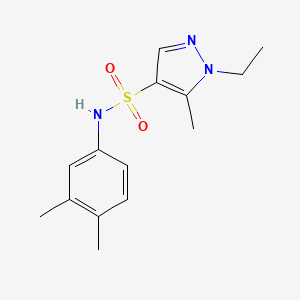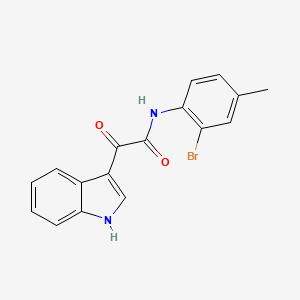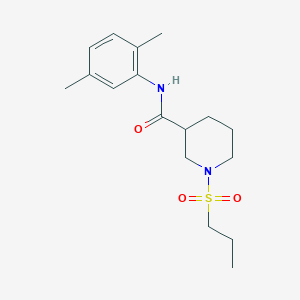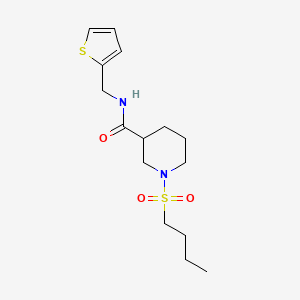![molecular formula C18H14BrClN2O4 B5335931 N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B5335931.png)
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine, also known as Boc-Gly-BrBz-Lys(Ac)-BrBz, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
作用機序
The mechanism of action of N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine involves the inhibition of MMPs and HDACs. MMPs are involved in the degradation of extracellular matrix proteins, which are essential for tumor invasion and metastasis. HDACs are involved in the regulation of gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. The inhibition of MMPs and HDACs by this compound leads to the inhibition of tumor growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of MMPs and HDACs, which are involved in tumor invasion and metastasis and the regulation of gene expression, respectively. It has also been found to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of using N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine in lab experiments is its potential as a drug candidate for cancer treatment. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further research. One limitation of using this compound in lab experiments is its toxicity. It has been reported to have cytotoxic effects on normal cells at high concentrations.
将来の方向性
For research on N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine include the development of more potent analogs with reduced toxicity, the investigation of its mechanism of action in more detail, and the evaluation of its efficacy in animal models. Additionally, the potential use of this compound as a therapeutic agent for other diseases such as neurodegenerative disorders and inflammatory diseases should be explored.
合成法
The synthesis of N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine involves several steps. The first step is the protection of the amino group of glycine with a Boc group. The next step is the coupling of Boc-Gly-OH with 4-bromobenzoyl chloride in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) to obtain this compound. The third step is the deprotection of the Boc group using trifluoroacetic acid (TFA) to obtain Gly-BrBz. The final step involves the coupling of Gly-BrBz with N-[(4-chlorophenyl)acetyl]-L-lysine using DIC to obtain this compound-Lys(Ac)-BrBz. The final product is obtained after the removal of the Boc group using TFA.
科学的研究の応用
N-[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine has potential applications in drug development. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
特性
IUPAC Name |
2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O4/c19-13-5-3-12(4-6-13)17(25)22-15(18(26)21-10-16(23)24)9-11-1-7-14(20)8-2-11/h1-9H,10H2,(H,21,26)(H,22,25)(H,23,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPIMKDJNRTAN-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5335860.png)
![3-benzyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5335864.png)

![3-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-4-isopropyl-2-piperazinone](/img/structure/B5335882.png)
![6-[(2-amino-6-chloropyrimidin-4-yl)amino]hexanoic acid](/img/structure/B5335886.png)
![(3S*,4R*)-3-benzyl-1-[4-(hydroxymethyl)benzoyl]-4-methyl-4-piperidinol](/img/structure/B5335893.png)


![5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole](/img/structure/B5335905.png)
![4-[(aminocarbonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5335906.png)

![3-butyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-methyl-2-piperazinone](/img/structure/B5335927.png)
![7-acetyl-N-(2-ethoxybutyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5335939.png)

